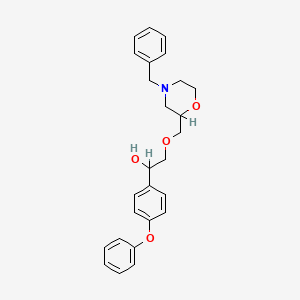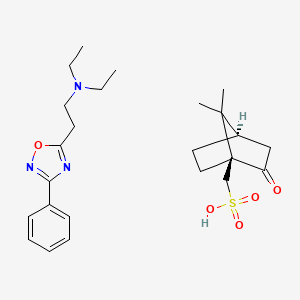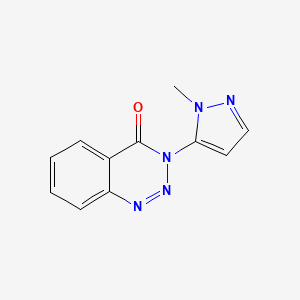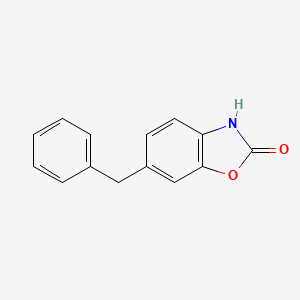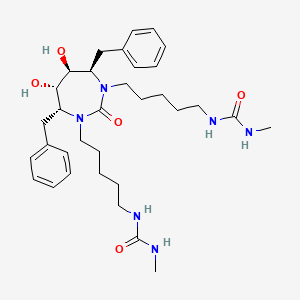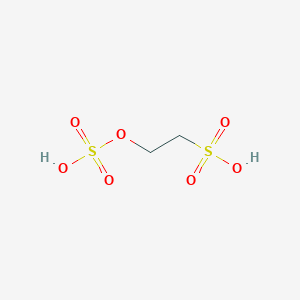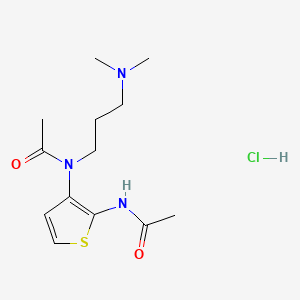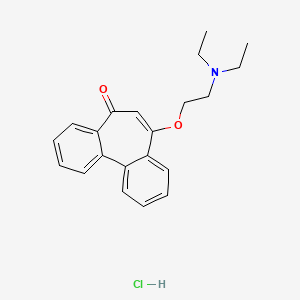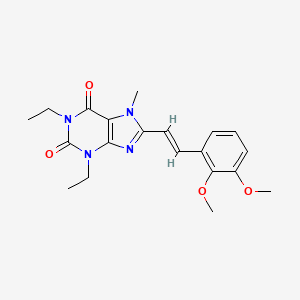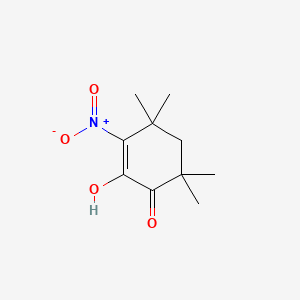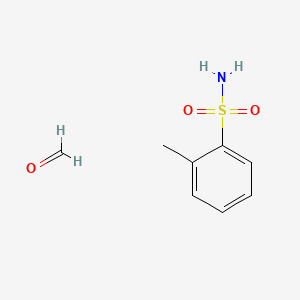
2-Methylbenzenesulfonamide formaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzenesulfonamide formaldehyde is a compound that combines the properties of 2-methylbenzenesulfonamide and formaldehyde. 2-Methylbenzenesulfonamide, also known as o-toluenesulfonamide, is a derivative of benzenesulfonamide with a methyl group attached to the benzene ring. Formaldehyde is a simple aldehyde with widespread industrial and medical applications. The combination of these two compounds results in a versatile chemical with various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbenzenesulfonamide formaldehyde can be synthesized through a reaction between 2-methylbenzenesulfonamide and formaldehyde. The reaction typically involves the use of acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can vary depending on the specific method used.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzenesulfonamide formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.
Aplicaciones Científicas De Investigación
2-Methylbenzenesulfonamide formaldehyde has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing various organic molecules and polymers.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of resins, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-methylbenzenesulfonamide formaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: A parent compound with similar properties but without the methyl group.
Toluenesulfonamide: Another derivative with different substitution patterns on the benzene ring.
Sulfonamides: A broader class of compounds with similar sulfonamide functional groups.
Uniqueness
2-Methylbenzenesulfonamide formaldehyde is unique due to its specific combination of 2-methylbenzenesulfonamide and formaldehyde, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1336-63-6 |
|---|---|
Fórmula molecular |
C8H11NO3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
formaldehyde;2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO2S.CH2O/c1-6-4-2-3-5-7(6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2 |
Clave InChI |
MLPPCNAMIJBJPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)N.C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


